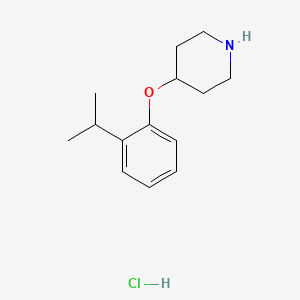

4-(2-Isopropylphenoxy)piperidine hydrochloride

Description

4-(2-Isopropylphenoxy)piperidine hydrochloride (CAS: 1051919-37-9) is a piperidine derivative characterized by a phenoxy group substituted with an isopropyl moiety at the 2-position. The compound is commercially available in industrial grade (99% purity) and is utilized in agrochemicals, pharmaceuticals, and chemical intermediates .

Properties

IUPAC Name |

4-(2-propan-2-ylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOAKELJPYGMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropylphenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-isopropylphenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(2-Isopropylphenoxy)piperidine hydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Isopropylphenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Piperidine derivatives with phenoxy or aromatic substituents exhibit diverse properties based on their substitution patterns. Key analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features | Evidence IDs |

|---|---|---|---|---|---|

| 4-(2-Isopropylphenoxy)piperidine HCl | 2-isopropylphenoxy | C₁₄H₂₀ClNO·HCl | ~290.23 | Industrial applications (pesticides, APIs); moderate steric bulk. | [8], [24] |

| 4-(4-Bromo-2-isopropylphenoxy)piperidine HCl | 4-bromo, 2-isopropylphenoxy | C₁₄H₁₉BrClNO | 364.67 | Bromo substituent enhances lipophilicity; potential for halogen bonding. | [24] |

| 4-(Diphenylmethoxy)piperidine HCl | Diphenylmethoxy | C₁₈H₂₁NO·HCl | 303.83 | Acute toxicity noted; high steric hindrance from diphenyl group. | [3], [5], [6] |

| 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl | 4-chloro, 2-isopropylphenoxy | C₁₄H₁₉Cl₂NO | 290.23 | Chloro substituent increases electronegativity; may alter reactivity. | [4] |

| 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl | 2-fluoro, 4-nitrophenoxy | C₁₁H₁₄ClFN₂O₃ | 276.69 | Electron-withdrawing groups reduce stability under alkaline conditions. | [17], [26] |

Key Observations:

Physicochemical and Toxicological Properties

- Solubility: Limited data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine HCl lacks reported solubility values , whereas 4-(4-Nitrophenoxy)piperidine HCl has a melting point of 228–229°C , suggesting higher crystallinity.

- Toxicity :

Stability and Degradation

- Degradation Pathways: Fenoxazoline hydrochloride () undergoes hydrolysis to form phenoxy acetamide and acetic acid derivatives under alkaline conditions, suggesting that piperidine-phenoxy compounds with similar substituents may require pH-controlled storage.

- Thermal Stability : Melting points vary widely (e.g., 203–206°C for ’s compound), indicating substituent-dependent thermal behaviors.

Biological Activity

4-(2-Isopropylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, characterized by an isopropylphenoxy group attached to the piperidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of 4-(2-Isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropylphenol with piperidine, facilitated by a suitable base. The process includes nucleophilic substitution, where the hydroxyl group of 2-isopropylphenol is replaced by the piperidine moiety. The resultant product is then treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions:

- Oxidation : Can yield corresponding ketones or aldehydes.

- Reduction : Converts the compound into alcohols or amines.

- Substitution : The piperidine ring can react with various electrophiles.

Biological Activity

Research into the biological activity of 4-(2-Isopropylphenoxy)piperidine hydrochloride has revealed several promising areas:

- Receptor Interaction : The compound has been studied for its interaction with various receptors, particularly focusing on its affinity for histamine receptors and monoamine oxidase B (MAO B). It has shown potential as a dual-action ligand that can inhibit MAO B while also affecting histamine H3 receptors, which are implicated in neurological disorders such as Parkinson's disease .

- Neuroprotective Properties : In vitro studies have indicated that compounds similar to 4-(2-Isopropylphenoxy)piperidine hydrochloride can enhance dopamine levels in neuronal cultures, suggesting potential neuroprotective effects that may be beneficial in treating neurodegenerative diseases .

- Pharmacological Applications : Ongoing research is exploring its role as a precursor in drug development, particularly for medications targeting central nervous system disorders. The compound's structural features may contribute to its efficacy and specificity towards biological targets.

Study 1: Dual-Target Ligands

A study investigated compounds designed to target both histamine H3 receptors and inhibit MAO B. Among these, one compound exhibited a Ki value of 25 nM for H3R and an IC50 value of 4 nM for MAO B, highlighting the potential for therapeutic applications in Parkinson's disease treatment .

Study 2: Neurotransmitter Modulation

Research demonstrated that compounds similar to 4-(2-Isopropylphenoxy)piperidine hydrochloride could significantly increase dopamine concentrations in rat models, suggesting a mechanism for enhancing neurotransmitter availability and potential cognitive benefits .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| 4-(2-Isopropylphenoxy)piperidine hydrochloride | Structure | Neuroprotective, MAO B inhibition | Enhances dopamine levels; dual-action ligand |

| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | Structure | MAO B inhibition | Effective at low concentrations; potential for PD treatment |

| Ciproxifan | Structure | H3R antagonist | Poor affinity but significant MAO B inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.